1-Methyl-3-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)quinoline-2,4(1H,3H)-dione
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Overview
Description
1-Methyl-3-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)quinoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)quinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Quinoline ring synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an acid catalyst.
Coupling reactions: The final step would involve coupling the pyrazole and quinoline derivatives under specific conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring the purity of the final product through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)quinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)quinoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine.
Pyrazole derivatives: Compounds such as celecoxib and rimonabant.
Uniqueness
1-Methyl-3-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)quinoline-2,4(1H,3H)-dione is unique due to its combined quinoline and pyrazole structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
875126-02-6 |
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Molecular Formula |
C19H15N3O2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-3-(2-phenylpyrazol-3-yl)quinolin-2-one |
InChI |
InChI=1S/C19H15N3O2/c1-21-15-10-6-5-9-14(15)18(23)17(19(21)24)16-11-12-20-22(16)13-7-3-2-4-8-13/h2-12,23H,1H3 |
InChI Key |
DQNOLHISIQNPFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C3=CC=NN3C4=CC=CC=C4)O |
Origin of Product |
United States |
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